4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of aryloxy phenols. This compound is characterized by the presence of a chloro-substituted phenoxy group and a methoxybenzaldehyde moiety. It is of interest in various fields due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylphenol and 3-methoxybenzaldehyde.
Etherification: The 2-chloro-5-methylphenol undergoes etherification with ethylene glycol to form 2-(2-chloro-5-methylphenoxy)ethanol.
Aldehyde Formation: The intermediate 2-(2-chloro-5-methylphenoxy)ethanol is then reacted with 3-methoxybenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and tumor pathways.
Pathways Involved: The compound may inhibit key enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Shares the chloro and methyl substituents but lacks the ethoxy and methoxybenzaldehyde groups.
3-Methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety but lacks the chloro-substituted phenoxy group.
Uniqueness
4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[2-(2-chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-12-3-5-14(18)16(9-12)22-8-7-21-15-6-4-13(11-19)10-17(15)20-2/h3-6,9-11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHBTFZHYKXCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCOC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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